molecular formula C17H22N2O2 B2828321 N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide CAS No. 851407-42-6

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide

Cat. No.: B2828321
CAS No.: 851407-42-6
M. Wt: 286.375
InChI Key: SYDUOLNPSPGQHY-UHFFFAOYSA-N
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Description

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide is a useful research compound. Its molecular formula is C17H22N2O2 and its molecular weight is 286.375. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Chemosensors

A study elaborates on a chemosensor developed for Zn2+ detection using a quinoline moiety, highlighting its potential in aqueous media for environmental monitoring and biological applications. The chemosensor exhibits remarkable fluorescence enhancement upon Zn2+ binding, distinguishing Zn2+ from Cd2+ efficiently, which could have implications for water quality assessment and health-related research (Kim et al., 2016).

Synthetic Chemistry

Research on lithiation and side-chain substitution of quinolinones showcases methodologies for modifying quinoline derivatives, which are crucial for developing novel compounds with potential therapeutic applications. These synthetic strategies enable the introduction of various functional groups, expanding the chemical diversity of quinoline-based molecules (Smith et al., 2003).

Molecular Structure Studies

A study on the molecular structure, UV, IR, and NMR spectra of a new quinoline derivative emphasizes the importance of understanding the physical and chemical properties of these compounds. Such investigations are fundamental for the development of materials with specific optical properties, potentially applicable in sensors, electronics, and photonics (Shahab et al., 2015).

Corrosion Inhibition

Research on quinoxalines as corrosion inhibitors of copper in nitric acid illustrates the application of quinoline derivatives in material science and engineering. By examining the relationship between molecular structure and inhibition efficiency, such studies contribute to the development of more effective corrosion inhibitors for industrial applications (Zarrouk et al., 2014).

Anticancer Activity

The anticancer activities of quinoline compounds, their mechanisms of action, and their selective activity against various cancer drug targets are reviewed, indicating the potential of quinoline derivatives in oncology. Quinoline-based compounds have been explored for their efficacy against a range of cancer types, underlining their significance in drug discovery and development (Solomon & Lee, 2011).

Properties

IUPAC Name

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-4-5-15(20)18-9-8-14-10-13-7-6-11(2)12(3)16(13)19-17(14)21/h6-7,10H,4-5,8-9H2,1-3H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDUOLNPSPGQHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCCC1=CC2=C(C(=C(C=C2)C)C)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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